12-Hydroxyhexadecanoic acid
Description
Properties
IUPAC Name |
12-hydroxyhexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLJMBUCOXFMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCCCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574510 | |
| Record name | 12-Hydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83646-62-2 | |
| Record name | 12-Hydroxyhexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83646-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Hydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-Hydroxyhexadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112190 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Microbial Biosynthesis
Certain Pseudomonas and Bacillus species synthesize hydroxy fatty acids via cytochrome P450 enzymes. For example, P. putida KT2440 hydroxylates palmitic acid (C16:0) at the ω-1 position under aerobic conditions. Redirecting this activity to C12 would require protein engineering.
Key Enzymes :
-
CYP152A1 (P450BSβ) : Catalyzes α-hydroxylation of fatty acids but lacks C12 specificity.
-
Directed Evolution : Mutagenesis campaigns could shift regioselectivity, though no published efforts target C12 hydroxylation in C16 substrates.
Industrial Scalability Challenges
Feedstock Limitations
The absence of natural precursors for 12-HHDA necessitates entirely synthetic routes, increasing production costs. By contrast, 12-HSA benefits from castor oil’s abundance.
Purification Difficulties
Separation of 12-HHDA from regioisomers (e.g., 10- or 14-hydroxy derivatives) would require advanced chromatography, as outlined for 12-HSA.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Potential |
|---|---|---|---|
| Chemical Synthesis | High purity | Multi-step, costly reagents | 15–30% |
| Microbial Production | Sustainable | Requires enzyme engineering | <5% |
| Hybrid Approaches | Combines chemical/biological steps | Unproven for 12-HHDA | Unknown |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 12-Hydroxyhexadecanoic acid can undergo oxidation to form keto acids.
Reduction: The hydroxyl group can be reduced to form hexadecanoic acid.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Major Products Formed:
Oxidation: Formation of keto acids.
Reduction: Formation of hexadecanoic acid.
Esterification: Formation of esters of this compound.
Scientific Research Applications
Cosmetic and Dermatological Applications
1.1 Antimicrobial Properties
Recent studies have demonstrated that 12-HSA can enhance the production of skin antimicrobial peptides (AMPs), which play a crucial role in skin immunity. In vitro experiments showed that treating skin cells with 12-HSA significantly upregulated AMP gene expression. Furthermore, clinical trials indicated that handwash formulations containing 12-HSA provided long-lasting protection against bacterial challenges, such as E. coli, suggesting its potential as a key ingredient in hygiene products .
1.2 Skin Barrier Enhancement
12-HSA has been shown to improve skin barrier function, particularly in the context of stress-induced hyperpigmentation. In experiments using reconstructed human skin equivalents, 12-HSA effectively mitigated the adverse effects of oxidative stressors, enhancing barrier integrity and exhibiting anti-inflammatory properties . This suggests its utility in formulations aimed at protecting and restoring skin health.
Pharmaceutical Applications
2.1 Drug Delivery Systems
The compound is utilized in developing temperature-sensitive gel-nanocarriers for drug delivery. These systems leverage 12-HSA's gelling properties to create sustained-release formulations that enhance the therapeutic effects of drugs like paclitaxel. The gel-nanocarriers have shown promise in improving drug solubility and bioavailability, making them suitable for various pharmaceutical applications .
2.2 Anti-inflammatory Effects
Research indicates that 12-HSA possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. Its ability to modulate lipid metabolism and enhance ceramide production has been linked to improved skin health outcomes, particularly in inflammatory skin disorders .
Material Science Applications
3.1 Gelling Agent
In material science, 12-HSA is recognized for its ability to form organogels when combined with organic solvents. These gels have applications in food technology and cosmetics due to their stability and ability to encapsulate active ingredients effectively . The critical gelation concentrations and mechanical properties of these organogels have been extensively studied, revealing their potential for various industrial applications .
3.2 Self-assembled Structures
The self-assembly of 12-HSA into fibrillar networks has been explored for creating nanostructured materials. These structures can be used in various applications, including drug delivery systems and as scaffolds for tissue engineering due to their biocompatibility and tunable properties .
Summary of Findings
The following table summarizes key findings from recent studies on the applications of 12-Hydroxyhexadecanoic acid:
Mechanism of Action
The mechanism of action of 12-hydroxyhexadecanoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding, which can affect the fluidity and function of cell membranes. Additionally, it can be metabolized by enzymes such as fatty acid hydroxylases, influencing various metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Hydroxyl Group Placement
The position of the hydroxyl group on the carbon chain significantly influences chemical properties and biological activity:
- 2-Hydroxyhexadecanoic acid (CAS: 764-67-0): Features a hydroxyl group at the 2nd (α) position. It is documented as a long-chain fatty acid with distinct metabolic pathways .
- 11-Hydroxyhexadecanoic acid: Found in Convolvulus arvensis, this isomer has a hydroxyl group at the 11th position. Its closer proximity to the center of the chain may reduce solubility but improve integration into lipid bilayers .
- 12-Hydroxyhexadecanoic acid: The mid-chain hydroxyl group at C12 balances hydrophobicity and reactivity, making it suitable for forming ester linkages in complex lipids like FAHFAs (fatty acid esters of hydroxy fatty acids), which are linked to insulin sensitivity .
Key Insight : Mid-chain hydroxylation (e.g., C12) facilitates participation in lipid esterification, while terminal hydroxylation (e.g., C2) enhances solubility .
Chain Length Variants
12-Hydroxydodecanoic Acid (C₁₂H₂₄O₃)
- A shorter-chain analogue with a hydroxyl group at C12.
- Molecular weight: 216.32 g/mol vs. 272.43 g/mol for this compound .
- Applications: Used in polymer synthesis and surfactants due to its shorter chain and higher solubility .
12-Hydroxyoctadecanoic Acid (C₁₈H₃₆O₃)
- An 18-carbon variant with a hydroxyl group at C12.
- The extended chain increases hydrophobicity, making it more suitable for lubricants and adhesives .
Key Insight : Longer chains (C18) enhance lipid membrane integration, while shorter chains (C12) improve industrial processing .
Functional Group Substitution
12-Methylhexadecanoic Acid (C₁₇H₃₄O₂)
- Replaces the hydroxyl group with a methyl (-CH₃) group at C12.
- Molecular weight: 270.46 g/mol, higher than this compound due to the methyl group’s mass .
- Properties: Increased hydrophobicity and reduced hydrogen-bonding capacity compared to the hydroxylated counterpart.
Key Insight : Methyl substitution reduces polarity, favoring applications in hydrophobic coatings or biofuels .
Comparative Data Table
Biological Activity
12-Hydroxyhexadecanoic acid (12-HHA), also known as 12-hydroxy-octadecanoate or DL-12-hydroxy stearate, is a long-chain fatty acid that has garnered attention for its biological activities. This compound is primarily recognized for its roles in modulating cellular functions, influencing metabolic pathways, and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 12-HHA, including research findings, case studies, and data tables.
12-HHA is characterized by:
- Molecular Formula : C18H36O3
- Molecular Weight : 300.48 g/mol
- Solubility : Practically insoluble in water, hydrophobic in nature .
PPAR Activation
12-HHA has been identified as a peroxisome proliferator-activated receptor (PPAR) agonist, particularly PPARα and PPARγ. These receptors play crucial roles in lipid metabolism and inflammatory responses. Studies indicate that 12-HHA can modulate the expression of genes involved in lipid metabolism and inflammation, leading to various physiological effects.
Antimicrobial Activity
Recent research has demonstrated that 12-HHA can upregulate skin antimicrobial peptides (AMPs), enhancing the skin's defense mechanisms against pathogens. In vitro studies showed that skin cells treated with 12-HHA exhibited increased expression of several AMP genes, suggesting its potential as a topical agent for improving skin health .
Skin Health
12-HHA has shown promising results in dermatological applications. It has been reported to:
- Increase collagen synthesis, which is vital for skin elasticity and repair.
- Inhibit matrix metalloproteinase-1 (MMP-1) expression, reducing skin aging signs like wrinkles and age spots .
- Modulate fibroblast activity and keratinocyte differentiation, promoting healthier skin regeneration.
Metabolic Effects
In animal studies, 12-HHA has been linked to:
- Altered lipid profiles and reduced fat accumulation in tissues.
- Improved metabolic parameters in models of obesity and diabetes .
Case Studies
-
Skin Aging Study
- Objective : To evaluate the effects of 12-HHA on skin aging.
- Method : In vitro treatment of human dermal fibroblasts with varying concentrations of 12-HHA.
- Results : Significant increases in collagen types I and III were observed, alongside reduced MMP-1 levels, indicating a protective effect against UV-induced skin damage .
- Antimicrobial Efficacy
Data Tables
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
